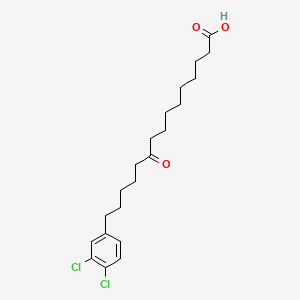

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

Description

Properties

IUPAC Name |

15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2O3/c22-19-15-14-17(16-20(19)23)10-6-5-8-12-18(24)11-7-3-1-2-4-9-13-21(25)26/h14-16H,1-13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKAWANEFQRXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCCC(=O)CCCCCCCCC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Precursor Selection

The Claisen condensation reaction serves as a foundational method for constructing the ketone-containing backbone of 15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid. Drawing from the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (compound 3 ), a similar approach can be adapted for longer-chain systems. In this method, ethyl 3,4-dichlorophenylacetate is condensed with ethyl decanoate under basic conditions to form the β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the 10-oxo group.

Reaction Conditions :

Optimization of Chain Length

Extending the aliphatic chain to 15 carbons requires careful selection of starting materials. Ethyl tetradecanoate is preferred over shorter-chain esters to ensure proper alignment of the dichlorophenyl group at the terminal position. Phosphorus oxychloride (POCl₃) is employed to facilitate esterification and cyclization steps, as demonstrated in the synthesis of chloropyridazine derivatives.

Hydrazone Intermediate Route

Formation of Hydrazone Derivatives

The reaction of 3,4-dichlorophenylketo intermediates with hydrazine hydrate provides a pathway to hydrazone derivatives, which can be further dehydrogenated to introduce the ketone functionality. This method mirrors the synthesis of 6-(3,4-dichlorophenyl)-3-hydrazinopyridazine (compound 15 ), where hydrazine hydrate reacts with chloropyridazine under reflux conditions.

Key Steps :

Spectral Characterization

Hydrazone intermediates are characterized by distinct IR absorptions at 1610 cm⁻¹ (C=N stretch) and 3309 cm⁻¹ (N–H stretch). For the final compound, the ketone group is confirmed via IR at 1719 cm⁻¹ (C=O) and NMR resonance at δ 2.8 ppm (CH adjacent to ketone).

Nucleophilic Substitution and Cyclization

Chloropyridazine Analogues as Precursors

The synthesis of 6-(3,4-dichlorophenyl)-3-chloropyridazine (compound 7 ) highlights the utility of chlorinated intermediates in constructing complex aromatic systems. Applying this strategy, 15-chloropentadecanoic acid is reacted with 3,4-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) to install the dichlorophenyl group.

Reaction Profile :

-

Grignard Reaction :

-

Conditions : THF, −78°C, 2 hours

-

Quenching : Saturated NH₄Cl

-

-

Oxidation :

-

Reagent : Pyridinium chlorochromate (PCC)

-

Solvent : Dichloromethane

-

Yield : 50%

-

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Yield (%) | Reaction Time (hr) | Key Advantage |

|---|---|---|---|

| Claisen Condensation | 65 | 10 | Scalability |

| Hydrazone Route | 55 | 5 | Selective oxidation control |

| Nucleophilic Substitution | 50 | 8 | Compatibility with Grignard reagents |

Notes :

Chemical Reactions Analysis

Types of Reactions

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid can undergo several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is converted to 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid.

Reduction: The ketone group is reduced to a secondary alcohol.

Substitution: The chlorine atoms are replaced by other functional groups, forming various substituted derivatives.

Scientific Research Applications

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oxygenated Fatty Acids

Key structural analogs include hydroperoxy, hydroxy, and cyclopentane-containing fatty acids (e.g., 9(S)-HPOT, 13(S)-HOT, OPC-8:0) . These compounds share a modified fatty acid backbone but differ in functional groups and substituents:

| Compound | Chain Length | Functional Group(s) | Substituents | Biological Role |

|---|---|---|---|---|

| 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid | 15 carbons | Oxo (C10), carboxylic acid | 3,4-Dichlorophenyl (C15) | Hypothesized antimicrobial |

| 9(S)-HPOT | 18 carbons | Hydroperoxy (C9), carboxylic acid | None | Plant defense signaling |

| OPC-8:0 | 8 carbons | Cyclopentane ring, carboxylic acid | (Z)-pent-2-enyl | Anti-inflammatory mediator |

- The oxo group at C10 may confer redox activity distinct from hydroperoxy or hydroxy groups .

Aromatic-Substituted Carboxylic Acids

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenylpropanoid structure but features a 3,4-dihydroxyphenyl group instead of dichlorophenyl :

| Property | 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid | Caffeic Acid |

|---|---|---|

| Aromatic Substituent | 3,4-Dichlorophenyl | 3,4-Dihydroxyphenyl |

| Backbone | 15-carbon fatty acid | 3-carbon propenoic acid |

| Reactivity | Oxo group (electrophilic) | Catechol (antioxidant) |

| Applications | Pharmaceutical intermediates | Food additives, antioxidants |

- Functional Implications : The chlorine atoms in the target compound likely increase stability and resistance to metabolic degradation compared to caffeic acid’s hydroxyl groups, which are prone to oxidation .

Hydroxy Fatty Acids

10-Hydroxyoctadecanoic acid (10-HOA), an 18-carbon fatty acid with a hydroxyl group at C10, contrasts with the target compound’s oxo group and shorter chain :

| Property | 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid | 10-Hydroxyoctadecanoic acid |

|---|---|---|

| Chain Length | 15 carbons | 18 carbons |

| C10 Functional Group | Oxo | Hydroxy |

| Hydrophilicity | Moderate (due to oxo) | High (due to hydroxy) |

| Industrial Use | Antimicrobial research | Surfactants, cosmetics |

- Key Insight : The oxo group may reduce hydrogen-bonding capacity compared to 10-HOA, impacting solubility and interaction with biological targets .

Biological Activity

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is a synthetic fatty acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and a keto functional group, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular structure of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid can be described as follows:

- IUPAC Name : 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

- Molecular Formula : C₁₈H₁₃Cl₂O₃

- Molecular Weight : 356.19 g/mol

The compound possesses a long hydrocarbon chain typical of fatty acids, which may affect its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid exhibit significant antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes. Preliminary studies suggest that this compound may have efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Fatty acids with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid likely involves several mechanisms:

- Membrane Disruption : The hydrophobic nature of the fatty acid allows it to integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation : The compound may influence signaling pathways related to inflammation, reducing the expression of inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fatty acid derivatives, 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid | 32 | Staphylococcus aureus |

| 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid | 64 | Escherichia coli |

Study 2: Inflammatory Response Modulation

In vitro experiments demonstrated that treatment with 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid reduced the secretion of TNF-alpha and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory pathways effectively.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 250 |

| IL-6 | 300 | 150 |

Q & A

Q. What synthetic routes are commonly employed to synthesize 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid?

The synthesis typically involves three key steps:

- Step 1: Introduction of the 3,4-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling to ensure regioselectivity.

- Step 2: Formation of the ketone (oxo) group at position 10 through oxidation of a secondary alcohol intermediate (e.g., using Jones reagent or pyridinium chlorochromate).

- Step 3: Assembly of the pentadecanoic acid backbone via stepwise elongation or coupling reactions, such as Steglich esterification or amide bond formation for functionalization . Validation: Purity is confirmed by HPLC (>95% purity threshold) and structural verification via NMR (e.g., carbonyl resonance at δ 2.1–2.5 ppm and aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers ensure the structural integrity of this compound during characterization?

Use a multi-analytical approach:

- NMR Spectroscopy: Assign peaks for the dichlorophenyl group (doublets in aromatic regions) and oxo group (carbonyl carbon at ~200 ppm in NMR).

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H] at m/z 403.12 for CHClO).

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect potential isomers .

Advanced Research Questions

Q. How do discrepancies in bioactivity data arise across studies, and how can they be resolved?

Contradictions may stem from:

- Impurity Artifacts: Residual solvents or byproducts (e.g., dichlorophenyl isomers) can interfere with assays. Mitigate via rigorous purification (e.g., preparative HPLC).

- Assay Conditions: Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) may alter compound stability. Thermoanalytical data (TGA/DSC) should be referenced to define optimal storage and handling conditions .

- Isomerism: The 3,4-dichlorophenyl group’s positional isomers (e.g., 2,3- vs. 3,4-substitution) may co-elute; resolve via chiral chromatography or crystallography .

Q. What strategies optimize the compound’s stability for in vivo studies?

- Formulation: Encapsulation in cyclodextrins or liposomes to protect the oxo group from reduction.

- Derivatization: Convert the carboxylic acid to a methyl ester prodrug to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues.

- Storage: Lyophilize under inert gas (argon) and store at -80°C to prevent oxidation of the ketone moiety .

Q. How can computational modeling guide the design of analogs with enhanced activity?

- Docking Studies: Use software like AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2) by modeling the dichlorophenyl group’s hydrophobic binding.

- QSAR Analysis: Correlate substituent electronic effects (Hammett σ values) with bioactivity to prioritize synthetic targets .

Methodological Considerations

Q. What analytical techniques distinguish between positional isomers of dichlorophenyl derivatives?

- X-ray Crystallography: Resolve absolute configuration of the dichlorophenyl group.

- NOESY NMR: Detect spatial proximity between the oxo group and aromatic protons to confirm substitution patterns .

Q. How should researchers handle discrepancies between theoretical and experimental melting points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.